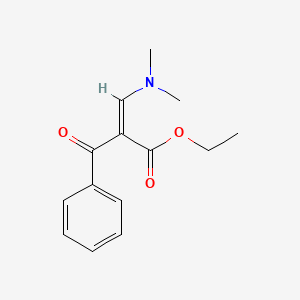

Ethyl 2-benzoyl-3-(dimethylamino)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

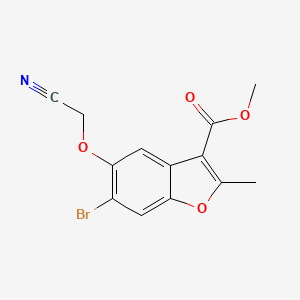

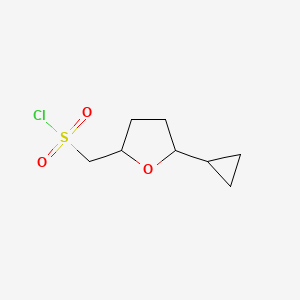

Ethyl 2-benzoyl-3-(dimethylamino)acrylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .

Molecular Structure Analysis

The molecular structure of this compound includes 35 bonds in total: 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone . The molecular weight is 247.29 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.29 . It is completely soluble in water . The physical state is liquid, and the color ranges from colorless to yellowish . The viscosity is 70mPa·s at 25°C .Aplicaciones Científicas De Investigación

1. Synthesis of Complex Organic Compounds

Ethyl 2-benzoyl-3-(dimethylamino)acrylate has been utilized as a starting material in the synthesis of various complex organic compounds. For example, it served as the precursor for the synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates using solvent-free conditions, highlighting its role in facilitating efficient and mild preparation methodologies (Meziane et al., 1998).

2. Creation of Polymerizable Monomers

This compound has been involved in the synthesis of polymerizable monomers like N-[(dimethylamino)ethyl]acrylamide. The investigation of the effects of different reaction conditions on the yield of such products underscores its importance in the field of polymer science and material engineering (Chen Ping, 2012).

3. Development of Polycations with Tunable Hydrolysis Rates

Research on polycations based on 2-(dimethylamino)ethyl acrylate, closely related to this compound, demonstrates the compound's potential in biomaterials and wastewater treatment. The study of the hydrolytic stability of these polymers reveals insights into the shifting of net polymer charge, a crucial aspect for various applications (Ros et al., 2018).

4. Utilization in Eco-Friendly Chemical Synthesis

This chemical has been used in eco-friendly transamination and aza-annulation reactions for the solvent-free synthesis of new compounds like ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. This highlights its role in green chemistry and sustainable synthesis processes (Meddad et al., 2001).

5. Facilitating Diverse Synthetic Applications

This compound facilitates a range of synthetic applications, as evidenced by its use in introducing difluoromethene subunits into new hydroxy esters. Its reactivity with different compounds, like aldehydes and epoxides, illustrates its versatility in organic synthesis (Peng et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (Z)-2-benzoyl-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFKACALUIUGHN-BENRWUELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)

![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)

![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)

![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)

![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)

![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)

![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)

![4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2369433.png)